

Comparison of p53 Interaction with TDP-43 and TIRR

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This section provides a side-by-side comparison of the key aspects of the interaction between p53 and the proteins TDP-43 and TIRR.



Feature	TDP-43 Interaction with p53	TIRR Interaction with p53
Nature of Interaction	Indirect, through induction of cellular stress. Overexpression of TDP-43 leads to increased p53 levels and activation of p53-dependent apoptosis.[1][2]	Direct, inhibitory interaction. TIRR inhibits the formation of the 53BP1-p53 complex, thereby negatively regulating p53's transcriptional activity.[4] [5][6][7]
Functional Consequence	Promotes p53-mediated cell death of neural progenitors and immature neurons.[1][2][3]	Inhibits p53-mediated gene transactivation and subsequent cell-fate programs like senescence and apoptosis.[5][6][8]
Key Interacting Domain	The exact interacting domains are not fully elucidated, but the interaction is linked to TDP-43's role in RNA processing and stress granule formation. [9][10][11]	TIRR interacts with the Tudor domain of 53BP1, preventing its interaction with a dimethylated form of p53 (K382me2).[5][6][7]
Validation Assays	Co-immunoprecipitation, Luciferase Reporter Assays, Real-time PCR.[3][12]	Proximity Ligation Assay (PLA), Co- immunoprecipitation, qRT- PCR.[5]
Pathological Relevance	Implicated in neurodegenerative diseases such as ALS and FTLD, where TDP-43 accumulation is associated with neuronal death.[1][2][13]	Overexpression is observed in some cancers, suggesting a mechanism for suppressing p53's tumor-suppressive function.[4][6]

Experimental Methodologies



Co-Immunoprecipitation (Co-IP) to Validate TDP-43 and p53 Interaction

This protocol describes the general steps for determining if TDP-43 and p53 are part of the same protein complex within a cell.

Objective: To demonstrate an in-vivo association between TDP-43 and p53.

Materials:

- Cell lines co-transfected with tagged TDP-43 and p53 constructs
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Antibody against the tag on the "bait" protein (e.g., anti-Flag for Flag-TDP-43)
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Antibodies for Western blotting (anti-p53 and anti-TDP-43)

Procedure:

- Cell Lysis: Harvest co-transfected cells and lyse them in ice-cold lysis buffer.
- Immunoprecipitation:
 - Pre-clear the cell lysate by incubating with protein A/G beads.
 - Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.
 - Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.



- Washing: Pellet the beads and wash them several times with wash buffer to remove nonspecific binding proteins.
- Elution: Elute the bound proteins from the beads by adding elution buffer and heating.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against both p53 and the tagged TDP-43 to detect their presence in the immunoprecipitated complex.

Proximity Ligation Assay (PLA) to Validate TIRR and 53BP1-p53 Complex Inhibition

This protocol is used to visualize and quantify protein-protein interactions in situ.

Objective: To demonstrate that TIRR inhibits the interaction between 53BP1 and p53 in the cell nucleus.

Materials:

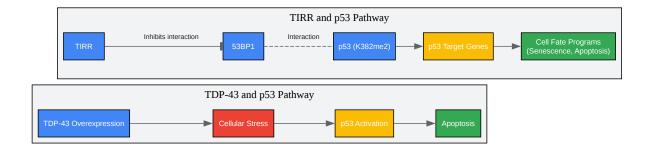
- Cells of interest cultured on coverslips
- Primary antibodies against TIRR, 53BP1, and p53 raised in different species
- PLA probes (secondary antibodies with attached oligonucleotides)
- · Ligation solution and ligase
- · Amplification solution and polymerase
- Fluorescence microscopy equipment

Procedure:



- Cell Preparation: Fix and permeabilize the cells on coverslips.
- Antibody Incubation: Incubate the cells with primary antibodies against the two proteins of interest (e.g., 53BP1 and p53).
- PLA Probe Incubation: Add the PLA probes, which will bind to the primary antibodies.
- Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.
- Amplification: A rolling-circle amplification is performed using the ligated circle as a template, generating a long DNA product.
- Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, and the resulting fluorescent spots are visualized and quantified using a fluorescence microscope. A reduced number of spots in the presence of TIRR would indicate inhibition of the 53BP1-p53 interaction.

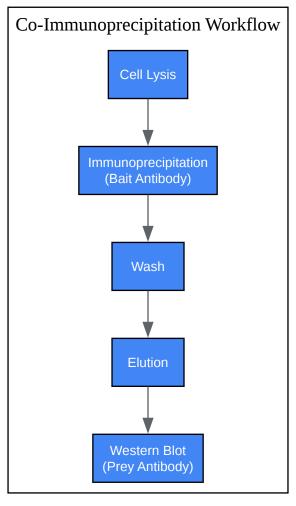
Visualizations

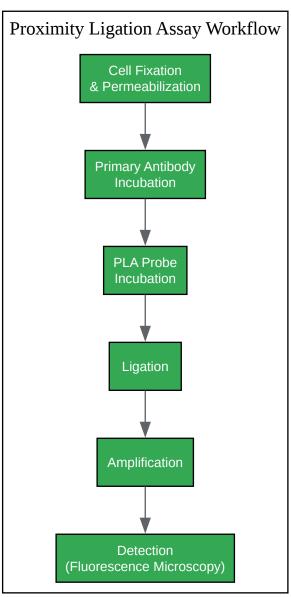


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Caption: Signaling pathways of TDP-43 and TIRR interaction with p53.







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Caption: Experimental workflows for Co-IP and PLA.

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Validation & Comparative





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